molecular formula C18H20N2O3S B5604989 2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B5604989
M. Wt: 344.4 g/mol
InChI Key: IAMSGEYJQQCJRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which include structures related to the compound , typically involves reactions starting from basic thiophene carboxamide or carboxylate precursors. These processes may involve condensation reactions, Gewald synthesis, or other specific organic synthesis routes designed to introduce various functional groups at strategic positions on the thiophene core (Amr et al., 2010) (Talupur et al., 2021).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by NMR, IR, and MS spectral data along with elemental analysis to confirm the presence of desired functionalities and the overall molecular framework. These analytical techniques provide insights into the arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and interaction with biological targets (de Lima et al., 2010).

Chemical Reactions and Properties

The compound and its derivatives exhibit a range of chemical reactions, primarily based on the functional groups attached to the thiophene core. These reactions include aminomethylation, condensation with aldehydes, and reactions with acid chlorides or isocyanates, leading to a wide variety of products with potentially different biological activities. The reactivity can be influenced by the nature of substituents, providing a tool for the targeted synthesis of new compounds with desired properties (Dotsenko et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. For example, the introduction of specific substituents can enhance solubility in organic solvents or water, which is crucial for its application in biological systems. The crystal structure analysis helps in understanding the compound's solid-state properties, including its stability and intermolecular interactions (Odabaşoǧlu et al., 2003).

Chemical Properties Analysis

The chemical properties of thiophene derivatives are largely defined by their functional groups. The presence of amino, carboxamide, or ester groups can significantly affect the compound's reactivity, making it a versatile scaffold for further chemical modifications. These properties are crucial for the compound's interaction with biological targets, influencing its pharmacological profile (Kumar et al., 2008).

Mechanism of Action

While the specific mechanism of action for “2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is not mentioned in the available literature, thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c19-17(22)16-13-9-5-2-6-10-14(13)24-18(16)20-15(21)11-23-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMSGEYJQQCJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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